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Compound of Interest

Compound Name: Anticancer agent 108

Cat. No.: B12393545 Get Quote

Disclaimer: The following information is intended for research purposes only and does not

constitute medical advice. "Anticancer agent 108" is a designation that has been applied to

several distinct investigational compounds. This document provides separate application notes

for each identified agent to avoid ambiguity and ensure clarity for researchers, scientists, and

drug development professionals.

Section 1: IO-108 (LILRB2 Inhibitor) in Combination
with Anti-PD-1 Therapy
IO-108 is a fully humanized IgG4 monoclonal antibody that targets the Leukocyte

Immunoglobulin-Like Receptor B2 (LILRB2), also known as ILT4. It functions as a myeloid

checkpoint inhibitor, reprogramming the tumor microenvironment from an immunosuppressive

to an immunostimulatory state. It has been investigated in clinical trials as a monotherapy and

in combination with the anti-PD-1 antibody pembrolizumab for the treatment of advanced solid

tumors.[1][2]

Mechanism of Action
IO-108 binds to the LILRB2 receptor, which is predominantly expressed on myeloid cells such

as macrophages and dendritic cells.[1][3] This binding blocks the interaction of LILRB2 with its

ligands, including HLA-G, Angiopoietin-like proteins (ANGPTLs), and SEMA4A, which are often

present in the tumor microenvironment and contribute to immune suppression.[1][2] By

inhibiting these interactions, IO-108 is believed to repolarize tumor-associated macrophages
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(TAMs) to a pro-inflammatory phenotype and enhance the activation of T-cells, thereby

promoting an anti-tumor immune response.[1][3]

Signaling Pathway
The binding of ligands to LILRB2 on myeloid cells activates intracellular immunoreceptor

tyrosine-based inhibitory motifs (ITIMs), leading to the recruitment of phosphatases SHP-1 and

SHP-2. These phosphatases dephosphorylate key signaling molecules, suppressing pro-

inflammatory pathways. By blocking this interaction, IO-108 prevents the activation of SHP-

1/SHP-2, leading to the activation of pro-inflammatory signaling cascades.
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Caption: IO-108 Signaling Pathway
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Quantitative Data from Clinical Trials
The following tables summarize the clinical efficacy and safety data from the Phase 1 clinical

trial (NCT05054348) of IO-108 as a monotherapy and in combination with pembrolizumab in

patients with advanced solid tumors.[1][4]

Table 1: Efficacy of IO-108 in Advanced Solid Tumors (NCT05054348)

Treatmen
t Cohort

Number
of
Evaluable
Patients
(n)

Overall
Respons
e Rate
(ORR)

Complete
Respons
e (CR)

Partial
Respons
e (PR)

Stable
Disease
(SD)

Progressi
ve
Disease
(PD)

IO-108

Monothera

py

11 9.1% 1 0 4 6

IO-108 +

Pembrolizu

mab

13 23.1% 0 3 4 6

Data presented at the 2023 AACR Annual Meeting.[1]

Table 2: Safety Profile of IO-108 (NCT05054348)
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Adverse Events IO-108 Monotherapy (n=12)
IO-108 + Pembrolizumab
(n=13)

Any Grade Treatment-Related

Adverse Events (TRAEs)
50.0% 46.2%

Grade 3-4 TRAEs 0% 0%

Serious Treatment-Emergent

AEs (TEAEs)
8.3% 61.5%

Discontinuation due to TEAEs 8.3% 15.4%

Most Common TRAEs (Any

Grade)
Pruritus, Myalgia Pruritus, Diarrhea

No dose-limiting toxicities were observed, and a maximum tolerated dose was not reached up

to 1800 mg every 3 weeks.[4]

Experimental Protocols
This protocol provides a general framework for a first-in-human, open-label, dose-escalation

study of IO-108 alone and in combination with pembrolizumab.

1. Patient Population:

Adults with histologically or cytologically confirmed advanced or metastatic solid tumors who

have failed standard therapy.[4][5]

2. Study Design:

Phase 1, multicenter, open-label, dose-escalation study.

Two arms: IO-108 monotherapy and IO-108 in combination with pembrolizumab.[4]

Dose escalation of IO-108 to determine the maximum tolerated dose (MTD) and

recommended Phase 2 dose (RP2D).[6]

3. Treatment Administration:
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IO-108 administered intravenously every 3 weeks.[4]

Pembrolizumab administered at a standard dose in the combination arm.

Treatment continues until disease progression, unacceptable toxicity, or completion of the

study period.

4. Endpoints:

Primary: Safety and tolerability.[4]

Secondary: Pharmacokinetics, immunogenicity, and preliminary anti-tumor activity (assessed

by RECIST 1.1).[4]
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Caption: Clinical Trial Workflow

This protocol is a representative method for assessing the ability of a LILRB2 inhibitor to

repolarize macrophages.

1. Macrophage Generation:

Isolate CD14+ monocytes from healthy donor peripheral blood mononuclear cells (PBMCs)

by magnetic-activated cell sorting (MACS).

Differentiate monocytes into M2-like macrophages by culturing for 5-7 days in RPMI-1640

medium supplemented with 10% FBS, 50 ng/mL M-CSF, and 20 ng/mL IL-4.
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2. Treatment:

Plate the differentiated macrophages and treat with varying concentrations of IO-108 or an

isotype control antibody for 24-48 hours.

3. Analysis:

Cytokine Secretion: Collect supernatants and measure the concentration of pro-inflammatory

(e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines by ELISA or multiplex bead

array.

Gene Expression: Extract RNA from the cell lysates and perform qRT-PCR or NanoString

analysis to assess the expression of M1 (e.g., NOS2, CD86) and M2 (e.g., CD163, MRC1)

marker genes.

Phenotypic Markers: Stain cells with fluorescently labeled antibodies against surface

markers (e.g., CD86, CD163) and analyze by flow cytometry.

This protocol assesses the ability of macrophages treated with a LILRB2 inhibitor to enhance T-

cell activation.

1. Macrophage Preparation:

Generate and treat macrophages with IO-108 or isotype control as described in the

macrophage repolarization assay.

2. T-cell Isolation:

Isolate autologous CD3+ T-cells from the same donor PBMCs using negative selection

MACS.

3. Co-culture:

Co-culture the treated macrophages with the isolated T-cells at a suitable ratio (e.g., 1:5

macrophage to T-cell) in the presence of a sub-optimal concentration of a T-cell stimulus

(e.g., anti-CD3 antibody).

4. Analysis (after 48-72 hours):
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T-cell Proliferation: Measure T-cell proliferation using a CFSE dilution assay by flow

cytometry or a BrdU incorporation assay.

Cytokine Production: Measure IFN-γ and other relevant cytokines in the co-culture

supernatant by ELISA.

Cytotoxicity: If using a target cell line, assess T-cell-mediated cytotoxicity through a

chromium release assay or similar method.

Section 2: Anticancer agent 108 (Compound 3.10) in
Combination with Chemotherapy
Anticancer agent 108 (Compound 3.10) is a potent P-glycoprotein (P-gp) inhibitor with direct

anti-tumor activity. It is a derivative of 5-hydroxy-1,4-naphthoquinone (juglone) and belongs to

the thiopyrano[2,3-d]thiazole class of compounds. Its mechanism of action involves the

induction of apoptosis via endoplasmic reticulum (ER) stress.

Mechanism of Action
This agent exhibits a dual mechanism of action. Firstly, as a P-gp inhibitor, it can reverse

multidrug resistance (MDR) in cancer cells by preventing the efflux of co-administered

chemotherapeutic drugs. Secondly, it possesses intrinsic anticancer activity by inducing ER

stress, which can trigger the unfolded protein response (UPR) and subsequently lead to

apoptosis.

Signaling Pathway
The induction of ER stress by Anticancer agent 108 (Compound 3.10) leads to the activation

of key UPR sensors such as PERK, IRE1α, and ATF6. This can culminate in the upregulation

of the pro-apoptotic protein CHOP and the activation of caspases, leading to programmed cell

death.
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Caption: ER Stress-Induced Apoptosis Pathway

Quantitative Data from In Vitro Studies
The following table summarizes the in vitro activity of Anticancer agent 108 (Compound 3.10)

in various cancer cell lines.

Table 3: In Vitro Activity of Anticancer agent 108 (Compound 3.10)
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Cell Line Assay
Concentration
Range

Incubation
Time

Observed
Effect

KB-3-1 Proliferation 50 - 500 nM 72 h
Inhibition of

proliferation

MDA-MB-231 Apoptosis 5 - 10 µM 24 h
Induction of

apoptosis

General Cancer

Cells
Proliferation 10 µM 48 h

Significant

inhibition of

proliferation

General Cancer

Cells

ER Stress-

induced

Apoptosis

0.5 - 5 µM 3 - 24 h

Induction of

apoptosis via ER

stress

Experimental Protocols
This protocol is for assessing the cytotoxic effects of Anticancer agent 108 (Compound 3.10)

alone or in combination with a chemotherapeutic agent.

1. Cell Seeding:

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow

them to adhere overnight.

2. Treatment:

Treat cells with a serial dilution of Anticancer agent 108 (Compound 3.10) alone, the

chemotherapeutic agent alone, or a combination of both at various ratios.

Include a vehicle control group.

3. Incubation:

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

4. Viability Assessment:
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Add MTS or MTT reagent to each well according to the manufacturer's instructions.

Incubate for 1-4 hours.

Measure the absorbance at the appropriate wavelength using a microplate reader.

5. Data Analysis:

Calculate the percentage of cell viability relative to the vehicle control.

Determine the IC50 values for each agent alone.

Use the Chou-Talalay method to calculate the combination index (CI) to determine if the

interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

This protocol is for detecting the induction of ER stress by Anticancer agent 108 (Compound

3.10).

1. Cell Lysis:

Treat cells with the agent for the desired time points (e.g., 3, 6, 12, 24 hours).

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

2. Protein Quantification:

Determine the protein concentration of the lysates using a BCA or Bradford assay.

3. SDS-PAGE and Transfer:

Separate equal amounts of protein on an SDS-polyacrylamide gel.

Transfer the proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST.
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Incubate the membrane with primary antibodies against ER stress markers (e.g.,

BiP/GRP78, CHOP, p-IRE1α) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

5. Detection:

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system.

Section 3: Other "Anticancer Agent 108"
Compounds
The following are brief overviews of other compounds that have been referred to as

"Anticancer agent 108". Detailed protocols for combination therapies are less available in the

public domain for these agents.

KRC-108
Description: A multi-kinase inhibitor targeting Ron, Flt3, TrkA, and c-Met.

Combination Potential: Due to its targeting of multiple receptor tyrosine kinases involved in

tumor growth and survival, KRC-108 could potentially be combined with standard

chemotherapies or other targeted agents to achieve synergistic effects. Further research is

needed to identify optimal combination strategies.

LM-108 (Cafelkibart)
Description: An anti-CCR8 monoclonal antibody designed to deplete tumor-infiltrating

regulatory T-cells (Tregs).

Combination Potential: LM-108 has been studied in combination with anti-PD-1 therapy. The

rationale is that by depleting immunosuppressive Tregs in the tumor microenvironment, LM-

108 can enhance the anti-tumor activity of checkpoint inhibitors like anti-PD-1 antibodies.

DTS-108
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Description: A peptidic prodrug of SN38, the active metabolite of the chemotherapeutic drug

irinotecan.

Combination Potential: As a more soluble and potentially better-tolerated formulation of

SN38, DTS-108 could be used in combination regimens where irinotecan is already a

standard of care. It may also offer the potential for combination with other agents where the

toxicity of conventional irinotecan is a limiting factor.

GI-108
Description: A novel immunocytokine that combines an anti-CD73 antibody with a variant of

IL-2.

Combination Potential: GI-108 targets the adenosine pathway (via CD73) and stimulates T-

cell activity (via IL-2v). This dual mechanism makes it a candidate for combination with other

immunotherapies, such as checkpoint inhibitors, or with chemotherapies that can induce

immunogenic cell death.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12393545#anticancer-agent-108-in-combination-
with-chemotherapy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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